

Application Notes and Protocols for Western Blot Analysis of Pgd1 in Yeast

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Compound of Interest		
Compound Name:	Pgd1	
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Introduction

Pgd1 (Protein essential for growth on glucose and galactose, also known as Med3) is a key component of the Mediator complex in Saccharomyces cerevisiae (baker's yeast).[1][2] The Mediator complex is a large, multi-subunit protein assembly that acts as a crucial transcriptional co-regulator, bridging gene-specific transcription factors with the general RNA polymerase II (Pol II) machinery.[1][3] **Pgd1**p is specifically part of the 'tail' module of this complex, which is often the primary point of contact for transcriptional activators.[1][4] Given its role in regulating the expression of a wide array of genes, studying **Pgd1**p and its interactions is vital for understanding cellular responses to environmental signals and stress.

This document provides a comprehensive protocol for the detection and semi-quantitative analysis of **Pgd1**p in yeast lysates using Western blotting. This technique allows for the verification of **Pgd1**p expression, assessment of its approximate molecular weight, and comparison of its relative abundance under different experimental conditions.

Target Protein Details



Property	Value	Reference
Protein Name	Mediator of RNA polymerase II transcription subunit 3	[2][5]
Gene Name	PGD1 / YGL025C / MED3	[1][5]
Organism	Saccharomyces cerevisiae (Baker's Yeast)	[2]
Amino Acid Length	397	[1][2]
Calculated Molecular Weight	~43.1 kDa	[2]
Subcellular Localization	Nucleus	[4]
Function	Component of the Mediator complex tail module, involved in transcriptional regulation.	[1]

Experimental Protocols

This section details a robust methodology for the Western blot analysis of **Pgd1**p, from yeast cell culture to signal detection.

Part 1: Yeast Protein Lysate Preparation

Extraction of total protein from yeast requires efficient cell wall disruption. The following protocol is a common method using alkaline lysis and heat.

Materials:

- Yeast culture grown to mid-log phase (OD600 ≈ 0.5-0.8)
- · Sterile water
- 0.2 M NaOH
- 2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-Cl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol)



- Microcentrifuge and tubes
- Heating block or water bath

Procedure:

- Harvest yeast cells from your culture by centrifugation (e.g., 5 minutes at 3,500 rpm).
- Resuspend the cell pellet in 100 μL of sterile water.
- Add 100 μL of 0.2 M NaOH and incubate at room temperature for 5 minutes to permeabilize the cells.[7]
- Pellet the cells by centrifugation (e.g., 3 minutes at 14,000 rpm).
- Carefully discard the supernatant.
- Resuspend the cell pellet in 50-100 μL of 2x Laemmli Sample Buffer.[7]
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and complete lysis.
 [9][10]
- Centrifuge at maximum speed for 5 minutes to pellet cell debris.
- Carefully transfer the supernatant, which contains the total protein lysate, to a new, clean tube.
- Determine the protein concentration using a suitable method like the Bradford or BCA assay. Ensure compatibility with SDS in the sample buffer or dilute samples appropriately.[6][11]

Part 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Materials:

- Polyacrylamide gels (e.g., 10-12% acrylamide for a ~43 kDa protein)
- 1x SDS Running Buffer



- · Protein molecular weight marker
- Electrophoresis apparatus

Procedure:

- Assemble the electrophoresis apparatus according to the manufacturer's instructions.
- Load 20-50 μg of total protein lysate into each well of the SDS-PAGE gel.[9]
- Load 5-10 µL of a pre-stained protein molecular weight marker into one lane.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel (approximately 1-1.5 hours).[10]

Part 3: Protein Transfer (Blotting)

Materials:

- PVDF or Nitrocellulose membrane (0.45 μm pore size)
- Methanol (for PVDF membrane activation)
- 1x Transfer Buffer (e.g., Tris-Glycine with 20% methanol)
- Filter paper
- Transfer apparatus (wet or semi-dry)

Procedure:

- Pre-soak the gel in 1x Transfer Buffer for 10-15 minutes.
- If using a PVDF membrane, activate it by immersing in methanol for 1 minute, followed by a
 brief rinse in deionized water, and then equilibrate in 1x Transfer Buffer.[12] If using
 nitrocellulose, equilibrate directly in Transfer Buffer.
- Soak filter papers in 1x Transfer Buffer.



- Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between layers: filter paper, gel, membrane, filter paper.[12]
- Place the sandwich in the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours or overnight at a lower voltage in a cold room).[6][12]
- After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein and confirm transfer efficiency.[6][13] Destain with water or TBST washes.

Part 4: Immunodetection

Reagent Concentrations & Incubation Times

Step	Reagent	Typical Concentration / Dilution	Incubation Time	Temperature
Blocking	5% non-fat dry milk or 5% BSA in TBST	N/A	1 hour	Room Temp.
Primary Antibody	Anti-Pgd1/Med3 Antibody	Start with 1:1000 dilution	1 hr to Overnight	Room Temp. or 4°C
Secondary Antibody	HRP-conjugated anti-rabbit/mouse IgG	1:2000 - 1:10000	1 hour	Room Temp.
Washing	1x TBST (Tris- Buffered Saline, 0.1% Tween 20)	N/A	3 x 10 minutes each	Room Temp.

Procedure:

• Place the membrane in a container and block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]



- Discard the blocking solution and add the primary antibody diluted in fresh blocking buffer.
 Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[14]
- Remove the primary antibody solution (this can often be saved and reused).
- Wash the membrane three times with 1x TBST for 10 minutes each time to remove unbound primary antibody.[9]
- Add the HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.[15]
- Discard the secondary antibody solution.
- Wash the membrane four times with 1x TBST for 5-10 minutes each to remove unbound secondary antibody.[12][15]

Part 5: Signal Detection and Analysis

Materials:

- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system or X-ray film

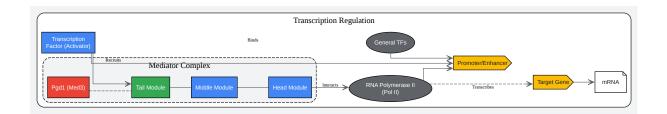
Procedure:

- Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
- Incubate the membrane completely with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film in a darkroom.[9][12] Multiple exposure times may be necessary to achieve an optimal signal without saturation.
- Analyze the resulting bands. The band corresponding to Pgd1p should appear at approximately 43 kDa. The intensity of the band can be quantified using densitometry



software (e.g., ImageJ) and normalized to a loading control (like Pgk1 or total protein stain) for semi-quantitative analysis.[16]

Visualizations Signaling Pathway Diagram

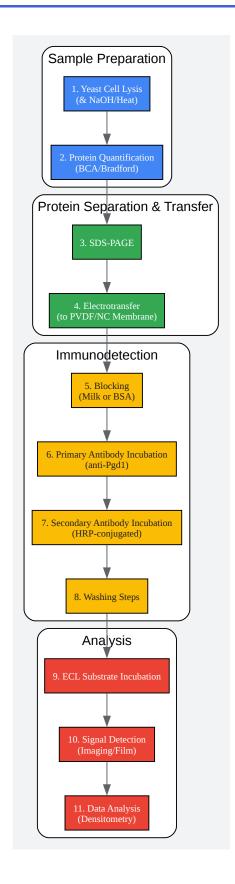


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Caption: Pgd1's role in the Mediator complex transcriptional pathway.

Experimental Workflow Diagram





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Caption: Key stages of the Western blot protocol for **Pgd1** detection.



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